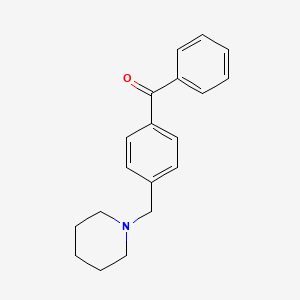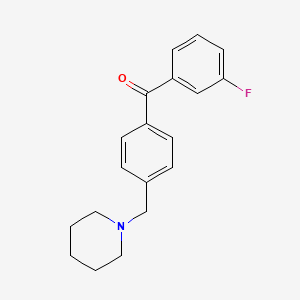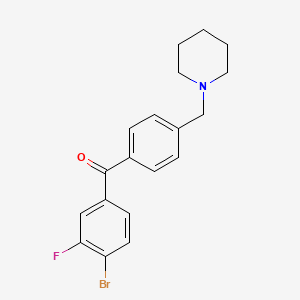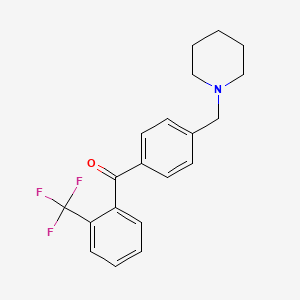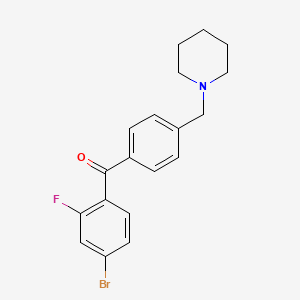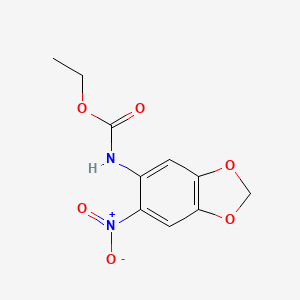
Ethyl (6-nitro-1,3-benzodioxol-5-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (6-nitro-1,3-benzodioxol-5-yl)carbamate is a chemical compound with the CAS Number: 956076-89-4 . It has a molecular weight of 254.2 . The IUPAC name for this compound is ethyl 6-nitro-1,3-benzodioxol-5-ylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10N2O6/c1-2-16-10(13)11-6-3-8-9(18-5-17-8)4-7(6)12(14)15/h3-4H,2,5H2,1H3,(H,11,13) .Physical And Chemical Properties Analysis
This compound is stored at temperatures between 28C .Aplicaciones Científicas De Investigación
Anticancer Synthesis
The compound ethyl (6-nitro-1,3-benzodioxol-5-yl)carbamate, through its derivatives, has been investigated for potential anticancer properties. Specifically, the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines derivatives from a related compound, ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate, has shown effects on the proliferation and mitotic index of cultured L1210 cells and survival of mice bearing P388 leukemia (Temple et al., 1983). This suggests a pathway through which the this compound derivative could be leveraged for antimitotic and anticancer applications.
Antimitotic Agents
Further studies on alterations at the 2,3-positions of ethyl (5-amino-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates, another derivative, have indicated significant effects on cytotoxicity and the inhibition of mitosis in cultured lymphoid leukemia L1210 cells. Compounds with potent in vitro cytotoxicities demonstrated comparable in vivo activity, highlighting their potential as antimitotic agents (Temple et al., 1991).
Insecticide Synthesis
Research aimed at synthesizing a low-toxicity insecticide led to the creation of 5-ethyl-carbamyl-2,2-dimethyl-1,3 benzodioxoles, expected to have lower toxicity due to the natural antioxidant activity and insecticide synergist properties of the benzodioxole moiety. This indicates a potential non-cancer-related application of this compound derivatives in creating environmentally friendly insecticides (Sumantri, 2005).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl N-(6-nitro-1,3-benzodioxol-5-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6/c1-2-16-10(13)11-6-3-8-9(18-5-17-8)4-7(6)12(14)15/h3-4H,2,5H2,1H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHXXTQPSBEDRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1[N+](=O)[O-])OCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


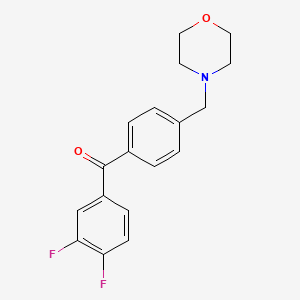
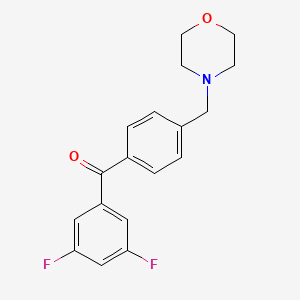
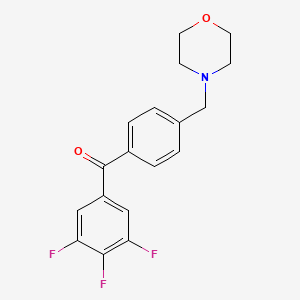
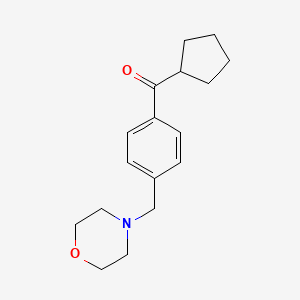
![Ethyl 4-[4-(morpholinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1324813.png)
![Ethyl 6-[4-(morpholinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1324815.png)
